1-(Perfluorohexyl)hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Perfluorohexyl)hex-1-ene is an organofluorine compound with the chemical formula C12H11F13. It is a fluoroalkene, characterized by the presence of a perfluorohexyl group attached to a hexene backbone. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Perfluorohexyl)hex-1-ene typically involves the reaction of perfluorohexyl iodide with hex-1-ene under specific conditions. The reaction is often catalyzed by a photoinitiator such as Rose Bengal in the presence of a sacrificial donor like TMEDA (tetramethylethylenediamine) under green LED irradiation . This method ensures the efficient formation of the desired fluoroalkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine species. The production process is designed to ensure high purity and yield, often exceeding 97% .
Chemical Reactions Analysis
Types of Reactions
1-(Perfluorohexyl)hex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the fluoroalkene to corresponding fluoroalkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated alcohols or ketones.
Reduction: Perfluorinated alkanes.
Substitution: Various substituted fluoroalkenes depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Perfluorohexyl)hex-1-ene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Hexene: An alkene with a similar hexene backbone but lacking the perfluorohexyl group.
Perfluorohexane: A fully fluorinated alkane with similar hydrophobic properties but lacking the double bond present in 1-(Perfluorohexyl)hex-1-ene.
Uniqueness
This compound stands out due to its combination of a perfluorohexyl group and a hexene backbone, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo specific reactions .
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPLCIMSIZRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.